molecular formula C24H20ClN5O2S B11683809 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11683809
M. Wt: 478.0 g/mol
InChI Key: JMVQLCSYDQIKNI-WGOQTCKBSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl group at position 3 of the triazole ring, substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively. The acetohydrazide moiety is further functionalized with an (E)-configured hydrazone linkage to a 2-hydroxyphenyl ethylidene group. The (E)-configuration of the hydrazone group is critical for molecular stability and interaction with biological targets, as confirmed by single-crystal X-ray analyses in analogous compounds .

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5O2S/c1-16(20-9-5-6-10-21(20)31)26-27-22(32)15-33-24-29-28-23(17-7-3-2-4-8-17)30(24)19-13-11-18(25)12-14-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-16+

InChI Key

JMVQLCSYDQIKNI-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazole ring. The process includes:

    Formation of the Triazole Ring: This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives.

    Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction, typically using thiol reagents under controlled conditions.

    Final Condensation: The final step involves the condensation of the intermediate product with 2-hydroxyphenyl ethylidene acetohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A triazole ring which is known for its biological activity.
  • A chlorophenyl group that enhances lipophilicity and biological interactions.
  • A hydroxyphenyl group which may contribute to its antioxidant properties.

The compound exhibits a range of biological activities, particularly:

Antimicrobial Properties

Compounds containing triazole moieties are known for their significant antimicrobial activity. Studies indicate that derivatives can inhibit key metabolic enzymes in various bacterial and fungal strains, presenting potential for new antimicrobial agents .

Antioxidant Activity

The presence of hydroxyphenyl groups may provide antioxidant properties, allowing the compound to scavenge free radicals and protect against oxidative stress.

Anticancer Potential

Research suggests that triazole derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms including enzyme inhibition and receptor modulation .

Pharmaceutical Applications

Due to its diverse biological activities, this compound holds promise in drug development for:

  • Antimicrobial agents targeting resistant bacterial strains.
  • Antioxidants for chronic diseases associated with oxidative stress.
  • Anticancer therapies , especially for specific types of tumors.

Agricultural Applications

The compound's antimicrobial properties may also be explored in agricultural settings as a potential fungicide or bactericide to protect crops from pathogens.

Material Science

The unique structural features could lead to applications in developing new materials with specific chemical properties, such as sensors or catalysts.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Antioxidant Activity Assessment : Research indicated that the hydroxyphenyl group contributed significantly to the antioxidant capacity of the compound, making it a candidate for formulations aimed at reducing oxidative damage in cells.
  • Cancer Cell Line Studies : In vitro studies revealed that this compound inhibited the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences:

Compound Triazole Substituents Hydrazone/Acetohydrazide Group Bioactivity Notes
Target Compound 4-(4-ClPh), 5-Ph (E)-2-hydroxyphenyl ethylidene Pending experimental data
ZE-4b 4-Ethyl, 5-pyridin-2-yl (2-Phenyl)methylidene Moderate anti-inflammatory activity
ZE-4c 4-Fluorophenyl, 5-pyridin-2-yl (2-Phenyl)methylidene Enhanced solubility due to fluorine
5a-i N/A (non-triazole core) 1-Phenylethylidene + dichloro-CF3-Ph Antifungal activity reported
  • Electron-Withdrawing vs.
  • Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, a feature absent in ZE-4b/c. This could improve binding affinity to enzymes like cyclooxygenase (COX) or microbial targets .

Computational and Analytical Insights

  • X-ray Crystallography : The (E)-configuration of the hydrazone group is confirmed via SHELXT-based refinement, as used in and .
  • Electrostatic Potential Mapping: Tools like Multiwfn could predict reactive sites, such as the sulfanyl group’s nucleophilic sulfur atom .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting with the formation of the triazole ring via cyclization of hydrazine derivatives with appropriate aldehydes or ketones. The introduction of the chlorophenyl group is achieved through nucleophilic substitution reactions.

Key Steps in Synthesis:

  • Formation of Triazole Ring : Cyclization reaction under acidic or basic conditions.
  • Nucleophilic Substitution : Introduction of the chlorophenyl group using chlorobenzene derivatives.
  • Final Coupling : Attachment of the hydroxyphenyl group via a coupling reaction.

Antimicrobial Properties

Compounds containing the triazole moiety have been reported to exhibit significant antimicrobial activity. Studies indicate that derivatives of 1,2,4-triazoles can act against a broad spectrum of bacteria and fungi due to their ability to inhibit key metabolic enzymes. For instance, triazole compounds have shown efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interference with cellular signaling pathways, leading to cell cycle arrest and apoptosis . In vitro studies on similar compounds have shown IC50 values indicating potent anti-proliferative effects against various cancer cell lines.

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A13.004HepG2
Compound B28.399HepG2

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Triazole derivatives have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity contributes to their potential use in preventing various diseases related to oxidative damage .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of triazole derivatives found that those containing mercapto groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is crucial for this activity .
  • Anticancer Mechanisms : In vitro assays revealed that compounds similar to 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide effectively inhibited cell proliferation in HepG2 liver cancer cells, suggesting a direct impact on cancer cell viability .

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